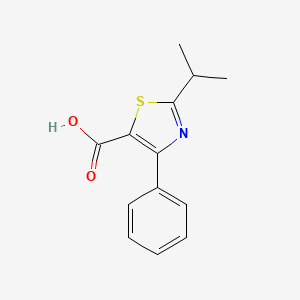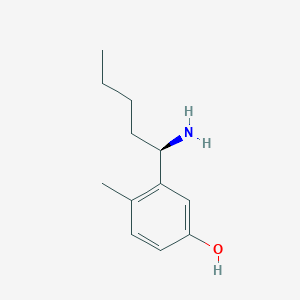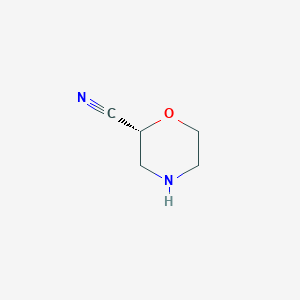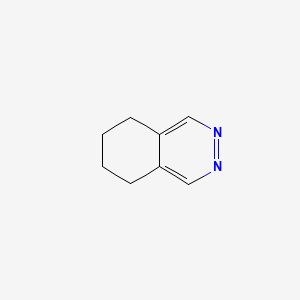![molecular formula C11H19N3O3 B12973247 ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is a complex heterocyclic compound that features a unique structure with multiple rings and functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as one-pot synthesis and multicomponent reactions are often employed to streamline the production process and reduce costs .
化学反応の分析
Types of Reactions
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学的研究の応用
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological systems.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit various biological activities.
Piperazine Derivatives: These compounds also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Uniqueness
Ethyl 10-oxodecahydropyrazino[1,2-a][1,4]diazepine-7-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C11H19N3O3 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
ethyl 10-oxo-2,3,4,6,7,8,9,10a-octahydro-1H-pyrazino[1,2-a][1,4]diazepine-7-carboxylate |
InChI |
InChI=1S/C11H19N3O3/c1-2-17-11(16)8-5-13-10(15)9-6-12-3-4-14(9)7-8/h8-9,12H,2-7H2,1H3,(H,13,15) |
InChIキー |
PVXIGRWQIWXWSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CNC(=O)C2CNCCN2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B12973171.png)
![6-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12973173.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B12973195.png)
![1-(Benzo[b]thiophen-5-yl)ethanol](/img/structure/B12973196.png)






